molecular formula C15H18FNO3 B8128239 tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate

tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate

Cat. No.: B8128239
M. Wt: 279.31 g/mol
InChI Key: MAOAFPQKXWWDDX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an ethynyl group, a fluorophenoxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate typically involves multiple steps, starting with the preparation of the core phenolic structure. One common approach is to start with 4-ethynyl-2-fluorophenol and react it with ethylene oxide to form the corresponding ether. Subsequently, the resulting phenol ether is treated with tert-butyl isocyanate to introduce the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a valuable precursor for click chemistry reactions.

Biology: In biological research, this compound can be used as a fluorescent probe or a molecular tag to study biological processes. Its fluorophenoxy group can be utilized for fluorescence imaging.

Medicine: In the medical field, this compound may have potential applications in drug development. Its carbamate group can be used to modify the pharmacokinetic properties of therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-Butyl (3-ethynyl-4-fluorophenoxy)dimethylsilane: Similar structure but with a dimethylsilane group instead of a carbamate group.

  • Ethynylfluorophenol derivatives: Various derivatives with different substituents on the phenol ring.

This comprehensive overview provides a detailed understanding of tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[2-(4-ethynyl-2-fluorophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-5-11-6-7-13(12(16)10-11)19-9-8-17-14(18)20-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOAFPQKXWWDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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